molecular formula C14H15N B1265655 N-Benzyl-N-methylaniline CAS No. 614-30-2

N-Benzyl-N-methylaniline

Cat. No.: B1265655
CAS No.: 614-30-2
M. Wt: 197.27 g/mol
InChI Key: LXZGVFCKZRHKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-methylaniline is an organic compound with the molecular formula C14H15N. It is a tertiary amine, characterized by a benzyl group and a methyl group attached to the nitrogen atom of an aniline structure. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Mechanism of Action

Target of Action

N-Benzyl-N-methylaniline is a tertiary amine

Mode of Action

It’s known that the compound can undergo thermal rearrangement, producing methylamine, diphenylmethane, and other products . This suggests that the compound might interact with its targets through a series of chemical transformations, possibly involving the formation and breaking of chemical bonds.

Biochemical Pathways

The compound is used in the synthetic preparation of fused tetrahydroquinolines via oxidative cyclization of anilines with maleimides . This suggests that it might be involved in various biochemical reactions and pathways, particularly those involving the synthesis of complex organic compounds.

Pharmacokinetics

The compound has a molar mass of 19728 g/mol , which might influence its absorption and distribution within the body. It’s also worth noting that the compound has a boiling point of 311 °C and a density of 1.046 g/cm3 at 20 °C , which could impact its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be influenced by temperature, as evidenced by its thermal rearrangement . Additionally, the compound’s synthesis via mechanochemical methods suggests that mechanical processes, such as grinding in a ball mill, can also influence its action .

Biochemical Analysis

Biochemical Properties

N-Benzyl-N-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of methyl groups. For instance, it is involved in the N-methylation of secondary amines under solvent-free conditions . This interaction is crucial for the formation of tertiary amines, which are important intermediates in organic synthesis.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the benzylic position reactions, such as free radical bromination and nucleophilic substitution . These reactions can alter the cellular environment, leading to changes in cell function and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been used in the synthesis of N-methylated amine derivatives, where it interacts with formalin and sodium triacetoxyborohydride as a reducing agent . These interactions result in the formation of new chemical bonds and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of various by-products . These by-products can have different biochemical activities, affecting the overall outcome of experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways. At high doses, it can be toxic, leading to adverse effects on the central nervous system, liver, and kidneys . These threshold effects are important considerations in the design of experiments and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the microsomal metabolism of N-benzylamines. It undergoes oxidative debenzylation and ring hydroxylation, resulting in the formation of various metabolites . These metabolic transformations are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its biochemical activity and potential therapeutic effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-N-methylaniline can be synthesized through several methods. One common approach involves the N-methylation of N-benzylaniline. This can be achieved using formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent under solvent-free ball milling conditions . Another method involves the use of methanol as a methylating agent, catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of mechanochemical methods, such as ball milling, is particularly advantageous due to its green chemistry approach, minimizing the use of solvents and reducing energy consumption .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-Benzylaniline.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

N-Benzyl-N-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

  • N-Methylaniline
  • N,N-Dimethylaniline
  • N-Benzylaniline

Comparison: N-Benzyl-N-methylaniline is unique due to the presence of both a benzyl and a methyl group attached to the nitrogen atom. This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis. Compared to N-methylaniline and N,N-dimethylaniline, this compound offers a higher degree of reactivity in electrophilic aromatic substitution reactions. N-Benzylaniline, on the other hand, lacks the methyl group, which reduces its nucleophilicity compared to this compound .

Properties

IUPAC Name

N-benzyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZGVFCKZRHKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060630
Record name Benzenemethanamine, N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-30-2
Record name N-Benzyl-N-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-phenylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-N-methylaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanamine, N-methyl-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanamine, N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL-N-PHENYLBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9PP10CZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

60% dispersion of sodium hydride in mineral oil (2.37 g, 0.0592 mol) was added to a solution of N-phenyl-N-benzylamine (10.33 g, 0.0564 mol) in anhydrous N,N-dimethylformamide (200 mL) at 0° C. The reaction mixture was warmed up to ambient temperature and stirred for 45 min. lodomethane (7.99 g, 0.0564 mol) was added dropwise and the stirring at ambient temperature was continued under an atmosphere of nitrogen for 20 hours. The solvent was removed under reduced pressure and the residue partitioned between ethyl acetate (250 mL) and water (200 mL). The organic phase was dried with magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica using ethyl acetate/n-heptane (2:98) as mobile phase to yield N-benzyl-N-methyl-N-phenylamine (4.4 g, 0.0223 mol) as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
10.33 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

60% dispersion of sodium hydride in mineral oil (2.37 g, 0.0592 mol) was added to a solution of N-phenyl-N-benzylamine (10.33 g, 0.0564 mol) in anhydrous N,N-dimethylformamide (200 mL) at 0° C. The reaction mixture was warmed up to ambient temperature and stirred for 45 min. Iodomethane (7.99 g, 0.0564 mol) was added dropwise and the stirring at ambient temperature was continued under an atmosphere of nitrogen for 20 hours. The solvent was removed under reduced pressure and the residue partitioned between ethyl acetate (250 mL) and water (200 mL). The organic phase was dried with magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica using ethyl acetate/n-heptane (2:98) as mobile phase to yield N-benzyl-N-methyl-N-phenylamine (4.4 g, 0.0223 mol) as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
10.33 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.99 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The general procedure under argon was followed using copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (425 mg, 2.00 mmol), N-methylbenzylamine (155 μL, 1.20 mmol), iodobenzene (112 μL, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 1-butanol (1.0 mL) at 90° C. Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.5) afforded N-methyl-N-phenylbenzylamine (146 mg, 74% isolated yield) as colorless liquid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Brenner, E.; Schneider, R.; Fort, Y. Tetrahedron 1999, 55, 12829-12842.
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
155 μL
Type
reactant
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
19 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
IPr
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-methylaniline
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N-methylaniline
Reactant of Route 3
Reactant of Route 3
N-Benzyl-N-methylaniline
Reactant of Route 4
Reactant of Route 4
N-Benzyl-N-methylaniline
Reactant of Route 5
Reactant of Route 5
N-Benzyl-N-methylaniline
Reactant of Route 6
Reactant of Route 6
N-Benzyl-N-methylaniline
Customer
Q & A

Q1: What happens when N-Benzyl-N-methylaniline is subjected to high temperatures?

A1: Heating this compound under reflux or in sealed tubes at high temperatures (~315°C) for extended periods (100 hours) causes it to undergo a thermal rearrangement. This rearrangement leads to the formation of several products, including methylamine, diphenylmethane, and other products. [, ]

Q2: What is significant about the thermal rearrangement of this compound?

A2: Research suggests that the thermal rearrangement of this compound might proceed through a radical mechanism and exhibit a cage effect. [] Further investigation into these mechanistic aspects could offer valuable insights into the reactivity of similar compounds.

Q3: Has this compound been used in any specific chemical applications?

A3: Yes, this compound N-oxide, a derivative of the compound, has been explored for its use in cyclodextrin modification. It has shown potential for the unsymmetrical introduction of two functional groups into cyclodextrin molecules. [] This application highlights the potential of this compound class in supramolecular chemistry.

Q4: What is known about the metabolism of this compound?

A4: Studies have investigated the in vitro hepatic microsomal metabolism of this compound. [] While specific details on the metabolic pathways are not provided in the abstract, this research area is crucial for understanding the compound's potential behavior in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.